![molecular formula C37H48N4O5 B600907 Lopinavir (4R) Epimer CAS No. 1798014-18-2](/img/new.no-structure.jpg)
Lopinavir (4R) Epimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lopinavir (4R) Epimer is a stereoisomer of Lopinavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the viral replication process . The (4R) Epimer refers to the specific stereochemistry at the fourth carbon atom in the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lopinavir (4R) Epimer involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the reduction of enaminone with sodium borohydride and methane sulfonic acid to produce amino alcohol . This amino alcohol is then purified by forming a salt with L-pyroglutamic acid, resulting in the L-PGA salt of amino alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The production process also includes the identification and characterization of impurities to maintain the quality of the active pharmaceutical ingredient .
化学反应分析
Types of Reactions
Lopinavir (4R) Epimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various acids for catalysis. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. Impurities such as sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurity are also identified and controlled during the synthesis .
科学研究应用
HIV Treatment
Lopinavir/ritonavir has been extensively used as part of antiretroviral therapy for HIV. The combination has demonstrated effectiveness in suppressing viral load and maintaining immune function in patients.
- Efficacy Data : A study involving 21 HIV-infected patients showed that 67% maintained suppressed viral loads (<50 copies/mL) over four years while on Lopinavir/ritonavir monotherapy .
- Adverse Effects : Common side effects include gastrointestinal disturbances, with diarrhea being the most reported .
Study | Participants | Duration | Efficacy | Adverse Effects |
---|---|---|---|---|
OK Pilot Trial | 21 patients | 4 years | 67% maintained suppression | Diarrhea, headache |
COVID-19 Treatment
Lopinavir has also been evaluated for its potential in treating COVID-19 due to its action against viral proteases.
- Clinical Trials : Several studies have reported mixed results. An open-label randomized controlled trial indicated no significant difference in mortality between patients treated with Lopinavir/ritonavir and those receiving standard care . However, some anecdotal evidence suggested possible benefits when administered early in the disease course.
Study | Participants | Findings |
---|---|---|
RECOVERY Trial | 1596 hospitalized patients | No significant difference in mortality at 28 days |
Singapore Case Report | 5 COVID-19 patients | 3 showed rapid improvement |
Pharmacokinetics and Drug Interactions
The pharmacokinetic properties of Lopinavir are significantly influenced by ritonavir, which inhibits cytochrome P450 enzymes, leading to increased plasma concentrations of Lopinavir.
- Pharmacokinetic Parameters : Studies have shown that the area under the curve (AUC) and maximum concentration (Cmax) of Lopinavir are enhanced when co-administered with ritonavir .
Parameter | AUC0-t (ng.h/ml) | Cmax (ng/ml) |
---|---|---|
Test | 39.3 ± 20.7 | 3.88 ± 1.66 |
Reference | 37.9 ± 16.7 | 3.68 ± 1.35 |
Safety Profile
The safety profile of Lopinavir/ritonavir is generally favorable, but it is associated with several drug interactions due to its metabolism pathway.
- Common Interactions : Concomitant use with other medications may require dosage adjustments to avoid toxicity or reduced efficacy .
Case Studies and Literature Review
Numerous case studies have documented the clinical outcomes associated with Lopinavir treatment:
- Long-term Efficacy : A four-year follow-up study indicated that patients on monotherapy maintained viral suppression without major mutations in the protease gene .
- COVID-19 Anecdotes : Reports from clinical settings indicated variable responses among COVID-19 patients treated with Lopinavir/ritonavir, highlighting the need for further investigation into optimal timing and patient selection for this therapy .
作用机制
Lopinavir (4R) Epimer exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. The compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved, thus preventing the enzyme’s activity . This inhibition disrupts the viral replication process, reducing the viral load in patients.
相似化合物的比较
Similar Compounds
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Nelfinavir: A protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with Lopinavir to enhance its efficacy.
Uniqueness
Lopinavir (4R) Epimer is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity against the HIV-1 protease enzyme. The combination of Lopinavir with Ritonavir enhances its bioavailability and antiviral activity, making it a potent option for HIV treatment .
属性
CAS 编号 |
1798014-18-2 |
---|---|
分子式 |
C37H48N4O5 |
分子量 |
628.8 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。